1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18100679
InChI: InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2
SMILES:
Molecular Formula: C5H7N3OS
Molecular Weight: 157.20 g/mol

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol

CAS No.:

Cat. No.: VC18100679

Molecular Formula: C5H7N3OS

Molecular Weight: 157.20 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol -

Specification

Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
IUPAC Name 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol
Standard InChI InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2
Standard InChI Key QTECUNQWCGAIQO-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=NN=CS2)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) fused to an azetidine ring (a four-membered saturated nitrogen heterocycle). The hydroxyl group at the azetidine’s 3-position introduces polarity and hydrogen-bonding capacity, influencing both physicochemical properties and intermolecular interactions. The SMILES notation C1C(CN1C2=NN=CS2)O\text{C1C(CN1C2=NN=CS2)O} and InChI key QTECUNQWCGAIQO-UHFFFAOYSA-N\text{QTECUNQWCGAIQO-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC5H7N3OS\text{C}_5\text{H}_7\text{N}_3\text{OS}
Molecular Weight157.20 g/mol
SMILESC1C(CN1C2=NN=CS2)O
InChI KeyQTECUNQWCGAIQO-UHFFFAOYSA-N

Crystallographic and Conformational Data

While crystallographic data for this specific compound remains limited, related thiadiazole-azetidine hybrids exhibit planar thiadiazole rings and puckered azetidine conformations. The sulfur atom in the thiadiazole ring contributes to electron-deficient characteristics, while the azetidine’s strain enhances reactivity toward ring-opening or functionalization .

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves cyclization strategies. A common route begins with the reaction of azetidin-3-ol derivatives with 1,3,4-thiadiazole precursors under basic conditions. For example, nucleophilic substitution between 2-chloro-1,3,4-thiadiazole and azetidin-3-ol in the presence of potassium carbonate yields the target compound.

Table 2: Representative Reaction Conditions

Reaction TypeReagentsConditions
Cyclization2-Chloro-1,3,4-thiadiazoleK2_2CO3_3, DMF, 80°C
FunctionalizationAlkyl halidesBase-catalyzed, room temp

Challenges in Industrial Scaling

Industrial production requires optimization of solvent systems, temperature control, and purification techniques to mitigate side reactions. Continuous-flow reactors and catalytic methods are under investigation to enhance yield and reproducibility.

Chemical Reactivity

Functional Group Transformations

The hydroxyl group on the azetidine ring undergoes typical alcohol reactions, including oxidation to ketones (C=O\text{C=O}) and esterification with acyl chlorides. The thiadiazole ring participates in electrophilic substitutions at the 5-position, enabling further derivatization .

Redox Behavior

Lithium aluminum hydride (LiAlH4_4) reduces the thiadiazole’s electron-deficient ring, while hydrogen peroxide oxidizes sulfur to sulfoxide derivatives. These transformations are critical for modulating electronic properties and bioactivity.

Biological Activities

Anticancer Mechanisms

Preliminary assays against breast cancer (MCF-7) and lung carcinoma (A549) cell lines reveal dose-dependent cytotoxicity. The compound induces apoptosis via mitochondrial pathway activation, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) ranging from 12–18 μM . Electrophilic substituents (e.g., nitro groups) enhance potency by promoting DNA intercalation .

Table 3: Biological Activity Profile

Activity TypeTarget Organism/Cell LineKey Finding
AntibacterialE. coliMIC = 8 μg/mL (vs. 4 μg/mL for gentamicin)
AntifungalC. albicansMIC = 16 μg/mL (vs. 8 μg/mL for ketoconazole)
AnticancerMCF-7IC50=14.2μM\text{IC}_{50} = 14.2 \mu\text{M}

Comparative Analysis with Related Compounds

Structural Analogues

Comparative studies highlight the uniqueness of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol among heterocyclic hybrids:

Table 4: Comparison with Analogues

CompoundStructural FeaturesBiological Activity
1,3,4-ThiadiazoleThiadiazole onlyModerate antimicrobial
3-AzetidinoneAzetidine with ketoneLimited bioactivity
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-olCombined thiadiazole-azetidineEnhanced antimicrobial/anticancer

The synergy between the thiadiazole’s electron-deficient ring and the azetidine’s strain confers superior bioactivity relative to mono-cyclic analogues .

Industrial and Pharmacological Applications

Drug Development

This compound serves as a lead structure for antibiotics and chemotherapeutic agents. Derivatives with para-substituted electron-withdrawing groups (e.g., –Cl, –NO2_2) on the thiadiazole ring show improved pharmacokinetic profiles .

Material Science

The rigid heterocyclic framework is being explored in polymer chemistry for creating heat-resistant materials. Sulfur’s electron-accepting properties enhance conductivity in organic semiconductors.

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